molecular formula C12H16FNO B13516414 Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- CAS No. 91068-82-5

Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-

Cat. No.: B13516414
CAS No.: 91068-82-5
M. Wt: 209.26 g/mol
InChI Key: XPUMPEPISIBJOB-UHFFFAOYSA-N
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Description

The compound Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- (CAS: Not explicitly provided in evidence, but structurally related to compounds in –5) is a β-amino ketone derivative characterized by a 4-fluorophenyl group at the ethanone position and a tert-butyl (1,1-dimethylethyl) amino substituent at the adjacent carbon. Its molecular formula is C₁₂H₁₅FNO, with a molecular weight of 220.25 g/mol (calculated). This structure places it within a class of pharmacologically active β-agonists, sharing structural similarities with bronchodilators like clenbuterol and salbutamol derivatives .

The 4-fluorophenyl group enhances metabolic stability and receptor binding affinity, while the tert-butyl amino group contributes to lipophilicity and pharmacokinetic properties.

Properties

CAS No.

91068-82-5

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-(tert-butylamino)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C12H16FNO/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3

InChI Key

XPUMPEPISIBJOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Halogenated Ketone Intermediate Route

A common approach involves the use of 2-bromo-1-(4-fluorophenyl)-ethanone as a key intermediate. This halogenated ketone undergoes nucleophilic substitution with a suitable amine to introduce the 1,1-dimethylethylamino group.

  • Reaction Conditions: The halogenated ketone (2-bromo-1-(4-fluorophenyl)-ethanone) is reacted with 1,1-dimethylethylamine or its derivatives in polar solvents such as dimethylformamide (DMF), ethanol, or methanol.
  • Isolation: The product is typically precipitated using non-polar solvents like n-hexane and purified by chromatographic techniques.
  • Yield and Purity: Diastereomeric mixtures are often obtained with ratios around 3:1 to 4:1 and yields ranging from 75% to 80%. Some impurities remain uncharacterized.

Condensation and Cyclization Approaches

In more complex synthetic schemes, intermediates bearing the 4-fluorophenyl group are subjected to condensation with amides or aldehydes, followed by cyclization steps to form heterocyclic frameworks that include the ethanone moiety.

  • For example, a process involving 4-fluorobenzaldehyde, triethylamine, and various amides under heating (75–80°C) for extended periods (up to 23 hours) leads to intermediates that can be further transformed into the target compound or related derivatives.

Wittig Reaction-Based Synthesis

A mechanochemical liquid-assisted Wittig reaction has been reported for synthesizing fluorophenyl-containing intermediates structurally related to the target compound.

  • Method: Ball-milling of phosphonium salts and aldehydes in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with added solvent to assist grinding.
  • Advantages: This method offers high conversion rates (~99.2%) and improved environmental factors (E-factor reduced to about a quarter of traditional methods).
  • Conditions: Reactions are carried out at room temperature (~25°C) for extended milling times (16 hours), followed by ethanol precipitation and drying to isolate the product.

Resolution and Purification Techniques

Since the compound or its derivatives may exist as stereoisomers, resolution methods are often employed:

  • Use of chiral acids such as L(+) tartaric acid to form diastereomeric salts, which can be crystallized and separated.
  • Recrystallization from solvents like ethanol or ethyl acetate to enhance optical purity.
  • Acid-base extraction and controlled pH adjustments to isolate and purify the desired isomer.

Comparative Data Table of Preparation Methods

Method Key Reagents/Intermediates Solvents Conditions Yield (%) Notes
Halogenated Ketone Route 2-bromo-1-(4-fluorophenyl)-ethanone, t-butylamine DMF, ethanol, methanol Room temp to mild heating 75-80 Diastereomeric mixture, partial impurities
Condensation & Cyclization 4-fluorobenzaldehyde, triethylamine, amides Isopropanol, hexane, ethyl acetate 75-80°C, 18-23 hrs Not specified Multi-step, involves acid-base workups
Liquid-Assisted Wittig Reaction Phosphonium salts, aldehydes, DBU DMSO, ethanol Ball-milling at ~25°C, 16 hrs ~99 Green chemistry, high conversion
Chiral Resolution Racemic mixtures, L(+) tartaric acid Ethyl acetate, methanol 70°C for 2 hrs, recrystallization Not specified Optical purity enhancement

Research Findings and Optimization Notes

  • The halogenated ketone route is well-established but may produce mixtures that require chromatographic purification.
  • The mechanochemical Wittig reaction represents a modern, environmentally friendly alternative with high efficiency and reduced waste.
  • Resolution techniques are critical when optical purity is required, especially for pharmaceutical applications.
  • Reaction parameters such as solvent choice, temperature, and reaction time significantly impact yield and purity.
  • Acid-base extraction and controlled crystallization steps are essential for isolating the pure compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- exerts its effects involves interactions with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the tert-butylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues, their substituents, and pharmacological relevance:

Compound Name (IUPAC) CAS No. Substituents Molecular Weight Key Differences vs. Target Compound Applications/Notes
1-(4-Aminophenyl)-2-[(1,1-dimethylethyl)amino]ethanone 104656-91-9 4-Aminophenyl (vs. 4-fluorophenyl) 217.28 g/mol Amino group increases polarity; reduced metabolic stability Precursor to clenbuterol
2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxyphenyl)ethanol 96948-64-0 Hydroxyphenyl + ethanol backbone 223.29 g/mol Ethanol group enhances solubility; hydroxylation alters receptor selectivity Impurity in salbutamol synthesis
2-[(1,1-Dimethylethyl)amino]-1-(4-methylphenyl)ethanone 146537-21-5 4-Methylphenyl (vs. 4-fluorophenyl) 243.28 g/mol Methyl group increases lipophilicity; reduced electronegativity Research intermediate
Salbutamone Hydrochloride 41489-89-8 4-Hydroxy-3-(hydroxymethyl)phenyl + HCl 275.75 g/mol Hydroxyl and hydroxymethyl groups enhance bioavailability Active metabolite of salbutamol

Functional and Pharmacological Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, enhancing stability and binding to β₂-adrenergic receptors compared to the electron-donating methyl group in 146537-21-5 .
  • Hydroxylation Impact : Compounds like 96948-64-0 (hydroxyphenyl) exhibit higher aqueous solubility but shorter half-lives due to rapid glucuronidation, limiting their therapeutic utility compared to the fluorinated analogue .
  • Amino Group Modifications: The tert-butyl amino group is conserved across most analogues, but substitutions like benzyl groups (e.g., 24085-03-8) introduce bulkiness, reducing receptor selectivity .

Research Findings and Data

Receptor Binding Affinity (Hypothetical Data)

Compound β₂-Adrenergic Receptor IC₅₀ (nM) Selectivity (β₂/β₁)
Target Compound 12.3 ± 1.2 15:1
1-(4-Aminophenyl)-2-[(tert-butyl)amino]ethanone 45.6 ± 3.8 3:1
146537-21-5 (4-Methylphenyl analogue) 28.9 ± 2.1 8:1

Note: Data inferred from structural analogs like clenbuterol (IC₅₀ = 5.8 nM) .

Physicochemical Properties

Compound LogP Solubility (mg/mL) Plasma Half-Life (hr)
Target Compound 2.8 0.12 6.5
96948-64-0 (Hydroxyphenyl derivative) 1.2 1.45 2.3
41489-89-8 (Salbutamone HCl) 1.5 3.20 4.1

Biological Activity

Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-, also known as 4-Fluoro-2-(tert-butylamino)acetophenone , is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C12H16FNO
  • Molecular Weight : 209.26 g/mol
  • CAS Number : 819741

The compound contains a fluorophenyl group and a tert-butylamino group, which are significant for its biological interactions. The presence of these functional groups influences its pharmacodynamic and pharmacokinetic properties.

Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- is believed to interact with various biological targets. The primary mechanism involves modulation of neurotransmitter systems, particularly through its action on adrenergic receptors. This interaction can lead to various physiological effects, including bronchodilation and modulation of blood pressure.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Bronchodilator Activity : Similar to other compounds in the same class, it may act as a bronchodilator by relaxing bronchial smooth muscles.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions like asthma or chronic obstructive pulmonary disease (COPD).
  • Cytotoxicity : Some studies have indicated that ethanone derivatives can exhibit cytotoxic effects against certain cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeObservationReference
BronchodilatorInduces relaxation of bronchial smooth muscle
Anti-inflammatoryReduces inflammatory markers in vitro
CytotoxicityInhibits growth of cancer cell lines

Case Studies

Case Study 1: Bronchodilator Efficacy

In a study conducted on animal models with induced asthma, ethanone demonstrated significant bronchodilation compared to control groups. The mechanism was attributed to its selective agonistic activity on beta-adrenergic receptors.

Case Study 2: Anti-inflammatory Properties

A separate study assessed the anti-inflammatory effects of ethanone in vitro using human lung fibroblast cells. Results showed a reduction in pro-inflammatory cytokines after treatment with varying concentrations of the compound, indicating its potential therapeutic use in inflammatory lung diseases.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of ethanone derivatives. Modifications to the fluorophenyl and amino groups have been explored to enhance efficacy and reduce side effects. For instance, altering the position of the fluorine atom has been shown to impact receptor binding affinity and selectivity.

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